molecular formula C21H24N2O5S B2603774 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1021089-86-0

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2603774
CAS No.: 1021089-86-0
M. Wt: 416.49
InChI Key: FXPSAOBSKWSSFV-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a benzodioxin moiety

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Safety and Hazards

Dioxins are known to be highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and also cause cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzenesulfonyl group. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

The final step involves the coupling of the piperidine derivative with the benzodioxin moiety, which can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide shares structural similarities with other piperidine derivatives and benzenesulfonyl compounds.
  • Benzodioxin derivatives: Compounds containing the benzodioxin moiety, which may exhibit similar chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c24-21(22-16-9-10-19-20(14-16)28-13-12-27-19)15-17-6-4-5-11-23(17)29(25,26)18-7-2-1-3-8-18/h1-3,7-10,14,17H,4-6,11-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPSAOBSKWSSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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